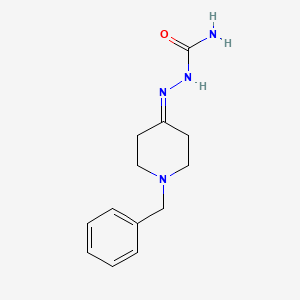![molecular formula C22H28N4O2S B5627097 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5627097.png)
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you've inquired about is quite specific, and it's possible that its detailed studies might not be widely published or could be within more general research contexts not immediately surfaced through the initial search. Research on chemical compounds often focuses on classes of compounds or specific properties like synthesis methods, structural analyses, and applications in broader contexts such as pharmacological studies, material sciences, or chemical engineering.
Nevertheless, to provide some insight into related research areas and methodologies that could be relevant to studying a compound like the one you mentioned, here are general themes based on the available literature:
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. Techniques such as one-pot synthesis, catalysis, and specific reaction conditions are tailored to achieve high yields and selectivity (Louroubi et al., 2019).
Molecular Structure Analysis
Structural characterization is typically performed using techniques like NMR (Nuclear Magnetic Resonance), X-ray crystallography, and mass spectrometry. These methods allow detailed analysis of the molecular framework and identification of functional groups (Kesternich et al., 2010).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups. Studies often explore reactions under various conditions to understand the compound's behavior and potential for further chemical transformations (Xu et al., 2005).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and stability are essential for understanding how a compound can be handled, stored, and used in practical applications. These properties are typically determined through experimental measurements (Pandule et al., 2014).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemical species, and potential for forming derivatives, are crucial for applications in synthesis, pharmaceuticals, and materials science. These properties are explored through both experimental and theoretical studies (Silva et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-5-25-21(14-18-9-7-6-8-10-18)23-24-22(25)29-15-20(27)19-13-16(2)26(17(19)3)11-12-28-4/h6-10,13H,5,11-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLUOPQVMVPLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=C(N(C(=C2)C)CCOC)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5627014.png)

![1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride](/img/structure/B5627031.png)
![6-chloro-4-[2-(4-morpholinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5627037.png)
![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627054.png)
![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5627060.png)
![N-{3-[4-(dimethylamino)phenyl]acryloyl}-2-hydroxybenzamide](/img/structure/B5627067.png)
![(3R*,4S*)-1-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5627080.png)
![ethyl 4-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1-piperazinecarboxylate](/img/structure/B5627086.png)
![2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5627094.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}benzoate](/img/structure/B5627103.png)
![[(3R*,5R*)-5-[(dimethylamino)methyl]-1-(3-phenoxybenzoyl)piperidin-3-yl]methanol](/img/structure/B5627111.png)
![[(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5627118.png)
![N-[3-(cyclohexyloxy)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5627132.png)